NSC 330770

Description

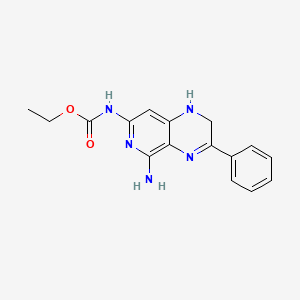

The exact mass of the compound Carbamic acid, 5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl-, ethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 330770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

82585-91-9 |

|---|---|

Molecular Formula |

C16H17N5O2 |

Molecular Weight |

311.34 g/mol |

IUPAC Name |

ethyl N-(5-amino-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate |

InChI |

InChI=1S/C16H17N5O2/c1-2-23-16(22)21-13-8-11-14(15(17)20-13)19-12(9-18-11)10-6-4-3-5-7-10/h3-8,18H,2,9H2,1H3,(H3,17,20,21,22) |

InChI Key |

RLHKYVHZNZMLRH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=CC=C3)N |

Other CAS No. |

82585-91-9 |

Synonyms |

NSC 330770 NSC-330770 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Tubulin Polymerization Inhibitor: NSC 330770

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 330770 is a potent small molecule inhibitor of tubulin polymerization, a critical process for cell division and proliferation. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, quantitative inhibitory data, and relevant experimental protocols. The information is intended to support further research and development of this compound as a potential therapeutic agent. While specific data for this compound is limited in some areas, this guide consolidates the known information and provides generalized, detailed methodologies for key experimental assays.

Introduction to Tubulin Polymerization and its Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton in eukaryotic cells. They play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function.

Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Tubulin polymerization inhibitors interfere with the assembly of tubulin subunits into microtubules, leading to a cascade of cellular events, including cell cycle arrest at the G2/M phase and subsequent apoptosis. This compound has been identified as a potent inhibitor of this process.

Mechanism of Action of this compound

This compound is a demethylated hydrogenated molecule that has been shown to be a potent inhibitor of tubulin polymerization.[1] Its mechanism of action involves the direct interference with the assembly of tubulin dimers into microtubules. Furthermore, it has been observed that this compound elicits GTPase activity and promotes the formation of abnormal polymers, further disrupting the normal microtubule dynamics within the cell.[1]

While the precise binding site of this compound on the tubulin molecule has not been definitively identified in the available literature, its inhibitory action places it within the broad class of microtubule-destabilizing agents.

Quantitative Data

The primary quantitative measure of the efficacy of this compound as a tubulin polymerization inhibitor is its half-maximal inhibitory concentration (IC50). The available data for this compound is summarized in the table below.

| Parameter | Value | Assay Condition | Reference |

| IC50 (Tubulin Polymerization) | 2 µM | In vitro tubulin polymerization assay | [1] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. Therefore, this section provides detailed, generalized protocols for key assays used to characterize tubulin polymerization inhibitors. These protocols are based on standard methodologies and can be adapted for the evaluation of this compound.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in turbidity as a result of microtubule formation from purified tubulin.

Materials:

-

Purified tubulin (e.g., from bovine brain, >99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)

-

This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)

-

Pre-warmed 96-well microplate

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.

-

Prepare serial dilutions of this compound in G-PEM buffer. A vehicle control (e.g., DMSO) should also be prepared.

-

In a pre-warmed 96-well plate, add the test compounds at various concentrations.

-

Initiate the polymerization reaction by adding the reconstituted tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Plot the absorbance as a function of time to generate polymerization curves. The IC50 value can be determined by plotting the rate of polymerization or the endpoint absorbance against the concentration of the inhibitor.[2]

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3][4][5][6]

Visualizations

Signaling Pathway of Tubulin Polymerization and Inhibition

Caption: Tubulin polymerization and the inhibitory action of this compound.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

Caption: Workflow for an in vitro tubulin polymerization inhibition assay.

Conclusion and Future Directions

This compound is a confirmed potent inhibitor of tubulin polymerization with a known IC50 of 2 µM. Its ability to induce GTPase activity and form abnormal polymers highlights its disruptive effect on microtubule dynamics. However, to fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Binding Site Identification: Elucidating the specific binding site of this compound on tubulin would provide crucial insights into its mechanism of action and facilitate rational drug design for improved analogs.

-

In Vitro Cytotoxicity Profiling: A comprehensive evaluation of the cytotoxic effects of this compound against a broad panel of cancer cell lines is necessary to identify responsive cancer types.

-

In Vivo Efficacy Studies: Preclinical studies in animal models are required to assess the anti-tumor activity, pharmacokinetics, and safety profile of this compound.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in this compound. By providing the currently available data and standardized experimental protocols, it aims to stimulate and support the continued investigation of this promising tubulin polymerization inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

Unraveling the Mechanism of NSC 330770: A Technical Guide to its GTPase Activity Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 330770 has been identified as a potent inhibitor of tubulin polymerization, a key process in cell division, making it a compound of interest in cancer research. A critical aspect of its mechanism of action is its ability to elicit GTPase activity. This technical guide provides a comprehensive overview of the current understanding of this compound-induced GTPase activity, including available data, putative signaling pathways, and the experimental protocols necessary to investigate this phenomenon.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a crucial role in cell structure, intracellular transport, and the formation of the mitotic spindle. The dynamic instability of microtubules is tightly regulated by the hydrolysis of guanosine triphosphate (GTP) to guanosine diphosphate (GDP) by β-tubulin. Molecules that interfere with tubulin polymerization are among the most effective anti-cancer agents. This compound is a small molecule that has been characterized as a potent inhibitor of tubulin polymerization with an IC50 of 2 µM[1]. A key feature of its activity is the reported elicitation of GTPase activity, which is intrinsically linked to the disruption of microtubule dynamics. Understanding the specifics of this GTPase induction is paramount for the further development and optimization of this compound and related compounds as therapeutic agents.

Quantitative Data on this compound-Induced GTPase Activity

Currently, publicly available primary literature detailing specific quantitative data on the induction of GTPase activity by this compound is limited. The primary assertion that this compound "elicites GTPase activity" is noted by chemical suppliers[1]. To facilitate further research and a deeper understanding of its dose-response relationship and efficacy, the following table structure is proposed for the systematic collection of such data.

| Parameter | Value | Experimental Conditions | Reference |

| EC50 for GTPase Induction | Data Not Available | Purified tubulin, specific buffer conditions, temperature | (Primary Literature TBD) |

| Maximum Fold Induction | Data Not Available | Compared to basal GTPase activity of tubulin | (Primary Literature TBD) |

| Effect on Vmax | Data Not Available | Michaelis-Menten kinetics of GTP hydrolysis | (Primary Literature TBD) |

| Effect on Km | Data Not Available | Michaelis-Menten kinetics of GTP hydrolysis | (Primary Literature TBD) |

This table will be populated as quantitative data from primary research becomes available.

Proposed Signaling Pathway and Mechanism of Action

This compound's primary effect is the inhibition of tubulin polymerization. The induction of GTPase activity is likely a direct consequence of its interaction with tubulin. The binding of this compound to tubulin may induce a conformational change that promotes the hydrolysis of GTP at the exchangeable E-site of β-tubulin. This premature GTP hydrolysis would lead to a destabilization of the microtubule lattice, preventing further polymerization and promoting disassembly.

Experimental Protocols

To rigorously investigate the GTPase-inducing activity of this compound, the following experimental protocols are recommended.

In Vitro Tubulin GTPase Activity Assay

This assay directly measures the hydrolysis of GTP by purified tubulin in the presence of this compound.

Materials:

-

Lyophilized tubulin (>99% pure)

-

GTP solution (100 mM)

-

This compound stock solution (in DMSO)

-

GTPase Assay Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Plate reader

Procedure:

-

Reconstitute lyophilized tubulin in GTPase Assay Buffer on ice.

-

Prepare serial dilutions of this compound in GTPase Assay Buffer. Include a DMSO vehicle control.

-

In a 96-well plate, add the tubulin solution to each well.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding GTP to each well to a final concentration of 1 mM.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the rate of GTP hydrolysis and determine the effect of this compound.

Tubulin Polymerization Assay

This assay assesses the effect of this compound on the rate and extent of microtubule formation, which is dependent on GTP.

Materials:

-

Lyophilized tubulin (>99% pure)

-

GTP solution (100 mM)

-

This compound stock solution (in DMSO)

-

Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA, 10% glycerol)

-

Temperature-controlled spectrophotometer/plate reader

Procedure:

-

Reconstitute tubulin in Polymerization Buffer on ice.

-

Prepare serial dilutions of this compound in Polymerization Buffer. Include a DMSO vehicle control.

-

In a cuvette or 96-well plate, add the tubulin solution and the this compound dilution/vehicle.

-

Add GTP to a final concentration of 1 mM.

-

Immediately place the cuvette/plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.

-

Analyze the polymerization curves to determine the effect of this compound on the lag time, rate, and extent of polymerization.

Conclusion and Future Directions

This compound is a promising anti-cancer agent due to its ability to inhibit tubulin polymerization. The elicitation of GTPase activity appears to be a central component of its mechanism of action. Further detailed biochemical and structural studies are imperative to fully elucidate the molecular interactions between this compound and tubulin. Quantitative characterization of the induced GTPase activity will provide crucial data for structure-activity relationship (SAR) studies and the design of more potent and selective tubulin-targeting drugs. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate the effects of this compound and contribute to the growing body of knowledge on this important class of molecules.

References

An In-depth Technical Guide on the Abnormal Polymer Formation Induced by NSC 330770

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 330770, a demethylated hydrogenated analog of the 1-deaza-7,8-dihydropteridine class of compounds, is a potent inhibitor of tubulin polymerization, exhibiting an IC50 of 2 µM.[1][2] A key characteristic of its mechanism of action is the induction of abnormal polymer formation from purified tubulin, a phenomenon coupled with the elicitation of GTPase activity.[1][2] This technical guide provides a comprehensive overview of the core aspects of this compound-induced abnormal polymer formation, including detailed experimental protocols, quantitative data, and visualizations of the underlying molecular interactions. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development who are investigating microtubule-targeting agents.

Introduction

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drug development. This compound and its chiral isomers, such as CI 980 (the S-isomer, NSC 613862), are potent antimitotic agents that disrupt microtubule dynamics.[3] These compounds bind to tubulin in a region that overlaps with the colchicine-binding site.[4] Unlike typical microtubule inhibitors that either prevent polymerization or lead to depolymerization, this compound induces the formation of aberrant, non-microtubular polymers.[3][5][4] This unique mechanism of action, which involves the stimulation of tubulin's intrinsic GTPase activity, presents a compelling area of study for understanding tubulin biology and for the development of novel anticancer therapeutics.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the interaction of this compound and its analogs with tubulin.

| Parameter | Value | Compound | Conditions | Reference |

| IC50 (Tubulin Polymerization Inhibition) | 2 µM | This compound | Purified tubulin | [1][2] |

| Critical Tubulin Concentration for Abnormal Polymerization | 1 mg/mL | S-isomer (CI 980) | GDP-tubulin, 12 mM MgCl2, glycerol-free buffer | [5][4] |

| Binding Affinity (Kd) | Not explicitly stated for this compound. The R-isomer (NSC 613863) shows a 3-fold decrease in apparent equilibrium binding constant to GDP-tubulin relative to GTP-Mg-tubulin. | R-isomer (NSC 613863) | Non-association conditions | [5][4] |

Experimental Protocols

Tubulin Purification

-

Source: Porcine or bovine brain.

-

Methodology: Tubulin is purified by cycles of temperature-dependent assembly and disassembly, followed by phosphocellulose chromatography to remove microtubule-associated proteins (MAPs). The final product is pure, assembly-competent tubulin.

Tubulin Polymerization Assay

This assay measures the extent of tubulin polymerization by monitoring the increase in turbidity (light scattering) at 340-350 nm.

-

Reagents:

-

Purified tubulin (e.g., 3 mg/mL)

-

Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)[6]

-

GTP solution (1 mM final concentration)

-

This compound (or analog) at desired concentrations (e.g., 10x stock in the same buffer)

-

-

Procedure:

-

Thaw tubulin and GTP on ice.

-

In a pre-warmed 96-well plate (37°C), add 10 µL of the test compound (or buffer for control).

-

Add 90 µL of the tubulin solution in Polymerization Buffer containing GTP to each well.

-

Immediately place the plate in a temperature-controlled spectrophotometer set to 37°C.

-

Monitor the absorbance at 340 nm in kinetic mode for a set period (e.g., 60 minutes).[6][7]

-

-

Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. The IC50 value for inhibition is calculated from a dose-response curve.

Induction of Abnormal Polymers

This protocol is specifically for inducing the formation of non-microtubular polymers.

-

Reagents:

-

Procedure:

-

Incubate purified tubulin with the specified nucleotide (GTP or GDP) and MgCl2 in the glycerol-free buffer.

-

Add this compound or its analog to the reaction mixture.

-

Incubate under conditions that promote polymer formation (e.g., 37°C).

-

The formation of polymers can be monitored by light scattering or visualized by electron microscopy.

-

GTPase Activity Assay

This assay measures the hydrolysis of GTP to GDP by tubulin, a process that can be stimulated by certain ligands.

-

Methodology: A colorimetric assay is commonly used, which measures the amount of inorganic phosphate (Pi) released during GTP hydrolysis.

-

Reagents:

-

Purified tubulin

-

GTP

-

This compound

-

Reaction buffer (e.g., 0.5 M Tris, pH 7.5)

-

Phosphate detection reagent (e.g., PiColorLock™)

-

-

Procedure:

-

Set up reactions containing tubulin, GTP, and varying concentrations of this compound in the reaction buffer.

-

Incubate at a controlled temperature (e.g., room temperature or 37°C).

-

Stop the reaction and add the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength to quantify the amount of Pi released.

-

-

Data Analysis: The rate of GTP hydrolysis is calculated and compared between different concentrations of the compound.

Electron Microscopy of Abnormal Polymers

This technique is used to visualize the morphology of the tubulin polymers formed in the presence of this compound.

-

Procedure:

-

Prepare tubulin polymers as described in section 3.3.

-

Apply a small volume of the polymer solution to a carbon-coated grid.

-

Negative Staining: Stain the sample with a solution of a heavy metal salt (e.g., 2% uranyl acetate) to enhance contrast.

-

Fixation and Embedding (for thin sectioning):

-

Image the grids using a transmission electron microscope.

-

-

Expected Results: The abnormal polymers induced by this compound and its analogs have been described as "poorly defined filamentous structures," distinct from the well-ordered microtubules.[5][4]

Signaling Pathways and Mechanisms of Action

The interaction of this compound with tubulin initiates a cascade of events that deviates from the normal microtubule assembly pathway. The following diagram illustrates the proposed mechanism.

Caption: Proposed mechanism of this compound-induced abnormal polymer formation.

This compound binds to GTP-bound αβ-tubulin dimers at a site that overlaps with the colchicine binding site. This binding event is believed to induce a conformational change in the tubulin dimer that stimulates its intrinsic GTPase activity. The resulting tubulin-NSC 330770 complex, likely in a GDP-bound or transition state, is incapable of assembling into normal microtubules. Instead, it self-assembles into aberrant, poorly defined filamentous structures. This process effectively sequesters tubulin dimers, preventing their incorporation into the dynamic microtubule network and leading to cell cycle arrest and apoptosis.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on tubulin polymerization and polymer morphology.

Caption: A standard experimental workflow for characterizing this compound.

Conclusion

This compound represents a fascinating class of microtubule-targeting agents that induce abnormal tubulin polymer formation through a mechanism involving the stimulation of GTPase activity. This in-depth technical guide provides a foundational understanding of this process, complete with experimental protocols and data summaries, to aid researchers in further exploring the therapeutic potential and biological implications of this unique compound. The detailed methodologies and visualizations presented herein are intended to facilitate the design and execution of new studies aimed at elucidating the finer details of this compound's mechanism of action and its potential for clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The active GTP- and ground GDP-liganded states of tubulin are distinguished by the binding of chiral isomers of ethyl 5-amino-2-methyl-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. Fixation and Embedding of Microtubules for Electron Microscopy [zenodo.org]

NSC 330770: A Potent Tubulin Polymerization Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Core Summary

NSC 330770 is a small molecule identified as a potent inhibitor of tubulin polymerization, a critical process for cell division. By disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton, this compound exhibits cytotoxic effects against cancer cells. This technical guide provides an in-depth overview of the available data on this compound, including its inhibitory concentration, experimental protocols for its characterization, and the signaling pathways implicated in its mechanism of action.

Data Presentation: In Vitro Efficacy of this compound

Quantitative analysis of the inhibitory activity of this compound has been reported, although detailed studies across a wide range of cancer cell lines are not extensively available in the public domain. The primary reported value indicates potent inhibition of tubulin polymerization.

| Compound | Parameter | Value | Cell Line/System |

| This compound | IC50 | 2 µM | Tubulin Polymerization[1] |

Note: The specific cancer cell line in which this IC50 value was determined is not specified in the available literature.

Experimental Protocols

The primary mechanism of action for this compound is the inhibition of tubulin polymerization. The following is a detailed methodology for a standard in vitro tubulin polymerization assay used to characterize compounds like this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>90% pure)

-

GTP (Guanosine-5'-triphosphate)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader capable of reading absorbance at 340 nm with temperature control

Procedure:

-

Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice to prevent spontaneous polymerization.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.

-

Assay Setup: In a pre-warmed 96-well plate, add the following to each well:

-

General Tubulin Buffer

-

GTP to a final concentration of 1 mM

-

Glycerol to a final concentration of 5-10% (to promote polymerization)

-

Desired concentration of this compound or vehicle control (DMSO).

-

-

Initiation of Polymerization: To initiate the reaction, add the prepared tubulin solution to each well.

-

Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance at 340 nm every minute for at least 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Data Analysis: Plot the absorbance values against time to generate polymerization curves. The IC50 value can be calculated by determining the concentration of this compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.

Signaling Pathways and Mechanism of Action

This compound's primary molecular target is tubulin. By binding to tubulin, it inhibits the formation of microtubules. This disruption of microtubule dynamics has profound downstream effects on cellular processes, ultimately leading to cell cycle arrest and apoptosis.

Microtubule Disruption and Mitotic Arrest

Microtubules are crucial for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. Inhibition of tubulin polymerization by this compound prevents the formation of a functional mitotic spindle. This triggers the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.

Caption: this compound-induced G2/M cell cycle arrest.

Induction of Apoptosis

Prolonged mitotic arrest induced by microtubule-disrupting agents like this compound can trigger the intrinsic apoptotic pathway. This is often mediated by the phosphorylation status of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Caption: Apoptosis induction by this compound.

While specific studies detailing the full signaling cascade initiated by this compound are limited, the disruption of microtubule dynamics is known to potentially influence various signaling pathways, including the MAPK and PI3K/Akt pathways, which are central regulators of cell proliferation and survival. Further research is required to elucidate the precise downstream signaling events modulated by this compound in different cancer contexts.

References

Characterization of the Tubulin Binding Site of NSC 330770: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 330770 has been identified as a potent inhibitor of tubulin polymerization, a critical process for cell division and a key target for anticancer drug development. This technical guide provides a comprehensive overview of the known properties of this compound and outlines a detailed experimental framework for the complete characterization of its binding site on the tubulin heterodimer. This document is intended to serve as a practical resource for researchers in oncology, cell biology, and pharmacology, offering structured methodologies and data presentation formats to facilitate further investigation into the mechanism of action of this and other novel tubulin-targeting agents.

Introduction to this compound

This compound is a small molecule that has demonstrated significant activity as an inhibitor of tubulin polymerization.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells. The compound is known to elicit GTPase activity and promote the formation of abnormal tubulin polymers.[1][2] While its inhibitory effect on tubulin polymerization is established, the precise binding site on the αβ-tubulin heterodimer has not been definitively characterized in publicly available literature. Understanding this binding site is crucial for its development as a potential therapeutic agent and for the rational design of new, more effective tubulin inhibitors.

Known Quantitative Data

The primary quantitative measure of this compound's activity is its half-maximal inhibitory concentration (IC50) for tubulin polymerization. This data is essential for comparing its potency with other known tubulin inhibitors and for designing further biochemical and cellular assays.

| Compound | Assay Type | IC50 (µM) | Reference |

| This compound | Tubulin Polymerization Inhibition | 2 | [1][2] |

Experimental Protocols for Binding Site Characterization

To elucidate the binding site of this compound on tubulin, a series of biochemical and cellular assays should be performed. The following protocols provide a detailed methodology for these key experiments.

In Vitro Tubulin Polymerization Assay

This assay is fundamental to confirming the inhibitory activity of this compound and quantifying its potency. It can be performed using either a turbidity-based or fluorescence-based method.

3.1.1. Turbidity-Based Assay

-

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm.

-

Materials:

-

Purified tubulin (>99%)

-

GTP (Guanosine-5'-triphosphate)

-

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer

-

MgCl2

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid)

-

This compound

-

Positive controls (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)

-

Temperature-controlled spectrophotometer or plate reader

-

-

Protocol:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold PIPES buffer containing MgCl2 and EGTA.

-

Add GTP to the tubulin solution immediately before starting the experiment.

-

Aliquot the tubulin solution into pre-chilled microplate wells.

-

Add varying concentrations of this compound (and controls) to the wells. For an IC50 determination, a serial dilution is recommended.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot the change in absorbance over time to generate polymerization curves. The IC50 value is determined by plotting the rate of polymerization against the logarithm of the inhibitor concentration.

-

3.1.2. Fluorescence-Based Assay

-

Principle: A fluorescent reporter, such as DAPI (4′,6-diamidino-2-phenylindole), binds preferentially to polymerized tubulin, resulting in an increase in fluorescence.

-

Protocol:

-

Follow the same initial steps as the turbidity-based assay, but include a fluorescent reporter like DAPI in the reaction mixture.

-

Use a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen reporter (e.g., ~360 nm excitation and ~450 nm emission for DAPI).

-

Measure fluorescence intensity over time at 37°C.

-

Data analysis is similar to the turbidity-based assay, with the change in fluorescence intensity indicating the extent of polymerization.

-

Competitive Ligand Binding Assays

These assays are crucial for determining if this compound binds to one of the well-characterized sites on tubulin: the colchicine, vinblastine, or taxol binding sites.

-

Principle: The ability of this compound to displace a radiolabeled or fluorescently-labeled ligand known to bind to a specific site is measured. A reduction in the signal from the labeled ligand indicates competition for the same binding site.

-

Example Protocol (Competition with [³H]-Colchicine):

-

Incubate purified tubulin with a constant concentration of [³H]-colchicine and varying concentrations of this compound.

-

Include a negative control (no competitor) and a positive control (a known colchicine-site binder).

-

After incubation (e.g., 1 hour at 37°C), separate the protein-bound from the free radioligand. This can be achieved using methods like gel filtration or filter binding assays.

-

Measure the radioactivity of the protein-bound fraction using a scintillation counter.

-

A decrease in radioactivity with increasing concentrations of this compound indicates competition for the colchicine binding site.

-

Similar assays can be designed using fluorescently-labeled ligands and measuring fluorescence polarization or FRET.

-

Cellular Assays

3.3.1. Immunofluorescence Microscopy

-

Principle: To visualize the effect of this compound on the microtubule network in intact cells.

-

Protocol:

-

Culture a suitable cancer cell line (e.g., HeLa, A549) on coverslips.

-

Treat the cells with varying concentrations of this compound for a defined period (e.g., 24 hours).

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde or ice-cold methanol).

-

Permeabilize the cells (e.g., with Triton X-100).

-

Incubate with a primary antibody against α-tubulin or β-tubulin.

-

Incubate with a fluorescently-labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Observe changes in microtubule morphology, such as depolymerization, formation of abnormal structures, and effects on the mitotic spindle.

-

3.3.2. Cell Cycle Analysis

-

Principle: Disruption of microtubule dynamics typically leads to arrest in the G2/M phase of the cell cycle.

-

Protocol:

-

Treat cultured cancer cells with this compound for a relevant time period (e.g., 24 hours).

-

Harvest the cells and fix them in cold ethanol.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI), which also requires RNase treatment to avoid staining of double-stranded RNA.

-

Analyze the DNA content of the cells by flow cytometry.

-

An accumulation of cells in the G2/M phase is indicative of antimitotic activity.

-

Visualizations

The following diagrams illustrate the logical workflow for characterizing a novel tubulin inhibitor like this compound.

Caption: Workflow for characterizing the tubulin binding and cellular effects of this compound.

Caption: Putative signaling pathway for this compound-induced apoptosis via tubulin inhibition.

Conclusion

While this compound is a known potent inhibitor of tubulin polymerization, a comprehensive characterization of its binding site is essential for its further development. The experimental protocols and workflow outlined in this guide provide a robust framework for researchers to systematically investigate the molecular interactions of this compound with tubulin and its subsequent cellular consequences. The elucidation of its precise binding site will not only clarify its mechanism of action but also pave the way for the structure-based design of novel and more effective anticancer agents targeting the microtubule cytoskeleton.

References

An In-depth Technical Guide to the Effects of NSC 330770 on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of NSC 330770 on microtubule dynamics. It covers the compound's mechanism of action, quantitative effects on tubulin polymerization, and detailed experimental protocols for its study. Visual diagrams are provided to illustrate key processes and workflows.

Introduction to Microtubule Dynamics and this compound

Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] They are composed of α- and β-tubulin heterodimers that polymerize in a head-to-tail fashion to form hollow filaments. The dynamic nature of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization) in a process known as dynamic instability, is critical for their function, particularly in the formation and function of the mitotic spindle during cell division.[3]

This dynamic behavior makes microtubules a prime target for anticancer therapy.[2] Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.[2] this compound is a potent microtubule-destabilizing agent that functions as a tubulin polymerization inhibitor.[4][5]

Mechanism of Action of this compound

This compound exerts its effects by directly interacting with tubulin, the fundamental building block of microtubules. Its primary mechanism is the potent inhibition of tubulin polymerization.[4][5] Unlike a simple sequestration of tubulin dimers, this compound's activity is more complex. It has been shown to elicit GTPase activity and promote the formation of abnormal, non-functional polymers, which prevents the assembly of viable microtubules.[4][5] This disruption of normal microtubule formation leads to the collapse of the mitotic spindle, activation of the spindle assembly checkpoint, and ultimately, cell cycle arrest and apoptosis.

While the precise binding site of this compound on the tubulin heterodimer has not been definitively characterized in the reviewed literature, its functional effects distinguish it from other classes of microtubule inhibitors. Extensive research has revealed numerous potential binding sites on tubulin for various small molecules, highlighting the protein's complex regulatory landscape.[6][7]

Caption: Mechanism of this compound action on microtubule polymerization.

Quantitative Data

The primary quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) for tubulin polymerization. This value represents the concentration of the compound required to inhibit the polymerization process by 50%.

| Parameter | Value | Description | Reference |

| IC50 (Tubulin Polymerization) | 2 µM | Concentration of this compound that inhibits tubulin polymerization by 50% in a cell-free biochemical assay. | [4][5] |

Experimental Protocols

Studying the effect of compounds like this compound on microtubule dynamics involves both biochemical and cell-based assays.

In Vitro Tubulin Polymerization Assay (Light Scattering)

This biochemical assay measures the increase in light scattering as tubulin dimers polymerize into microtubules. It is a fundamental method for identifying and characterizing microtubule-targeting agents.

Principle: Light is scattered by microtubules to an extent that is proportional to the concentration of the microtubule polymer. This scattering can be measured as an increase in optical density (OD) at 340 nm or 350 nm over time.[8][9]

Materials:

-

Lyophilized, high-purity (>99%) tubulin protein (e.g., from porcine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP stock solution (e.g., 100 mM)

-

Glycerol

-

This compound and control compounds (e.g., paclitaxel, nocodazole)

-

Ice bucket, temperature-controlled spectrophotometer with 96-well plate reader (set to 37°C), half-area 96-well plates.

Protocol:

-

Reagent Preparation:

-

Reconstitute tubulin in General Tubulin Buffer on ice to a final concentration of 3-4 mg/mL.[8][9] Keep on ice at all times.

-

Prepare a reaction mix containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.[8][10]

-

Prepare serial dilutions of this compound and control compounds in the reaction mix.

-

-

Assay Setup:

-

Pre-warm the 96-well plate and the spectrophotometer to 37°C. This is critical for initiating polymerization.[8]

-

In a separate cold plate or tubes on ice, add the test compounds to the tubulin solution. Include wells for positive (e.g., paclitaxel), negative (e.g., nocodazole), and no-compound controls.

-

To initiate the reaction, transfer the final reaction mixtures (typically 100 µL per well) to the pre-warmed 96-well plate inside the spectrophotometer.[8][9]

-

-

Data Acquisition:

-

Immediately begin reading the absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 60 minutes.[9]

-

-

Data Analysis:

-

Plot the OD340 nm versus time to generate polymerization curves.

-

The curve for the no-compound control should show three phases: nucleation (lag phase), growth (steep increase), and steady state (plateau).[8]

-

Determine the Vmax (maximum rate of polymerization) from the slope of the growth phase.

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-compound control.

-

Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

-

Caption: Workflow for an in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay visualizes the effect of this compound on the microtubule network and mitotic spindle within cells.

Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific for α-tubulin. A fluorescent secondary antibody allows for visualization of the microtubule cytoskeleton using a fluorescence microscope.

Materials:

-

Adherent cell line (e.g., HeLa, U2OS)

-

Cell culture medium, flasks, and coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody: mouse anti-α-tubulin

-

Secondary antibody: fluorescently-labeled anti-mouse IgG

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture:

-

Seed cells onto glass coverslips in a petri dish and allow them to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound (and controls) for a specified time (e.g., 18-24 hours).

-

-

Fixation and Permeabilization:

-

Immunostaining:

-

Wash with PBS and block non-specific antibody binding with Blocking Buffer for 30 minutes.

-

Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorescent secondary antibody and DAPI (for nuclear staining) for 1 hour, protected from light.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope, capturing images of the microtubule network and nuclear morphology. Look for signs of microtubule depolymerization, disorganized mitotic spindles, and condensed, misaligned chromosomes, which are hallmarks of mitotic arrest.[11]

-

Consequences of Microtubule Disruption: Mitotic Arrest

The inhibition of microtubule dynamics by this compound has profound consequences for cell division. A properly formed bipolar mitotic spindle is required to align chromosomes at the metaphase plate and then segregate them to daughter cells. By preventing the formation of functional spindle microtubules, this compound triggers the Spindle Assembly Checkpoint (SAC). The SAC is a cellular surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the spindle. Prolonged activation of the SAC due to persistent microtubule defects ultimately leads to cell death (apoptosis).

Caption: Cellular consequences of microtubule disruption by this compound.

Conclusion

This compound is a potent inhibitor of tubulin polymerization that disrupts microtubule dynamics, leading to the formation of abnormal polymers, mitotic spindle collapse, and cell cycle arrest. With a well-defined IC50 of 2 µM, it serves as a valuable tool for studying the intricate processes of microtubule assembly and cell division. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the effects of this compound and other potential microtubule-targeting agents, contributing to the broader understanding of cytoskeletal dynamics and the development of novel therapeutics.

References

- 1. Regulation of microtubule dynamics by the neuronal growth-associated protein SCG10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic instability of microtubules is regulated by force - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Comprehensive Analysis of Binding Sites in Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The nucleolar RNA methyltransferase Misu (NSun2) is required for mitotic spindle stability - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Tubulin Inhibitor: A Technical Overview of NSC 330770

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 330770 is a small molecule identified as a potent inhibitor of tubulin polymerization, a critical process for cell division and a key target in cancer therapy. This compound, characterized as a demethylated hydrogenated molecule, has demonstrated significant biological activity, including the disruption of microtubule dynamics and the induction of GTPase activity. This technical guide provides a comprehensive overview of the currently available information on this compound, with a focus on its mechanism of action, and outlines general experimental protocols relevant to its study.

Biological Activity and Mechanism of Action

This compound exerts its primary biological effect through the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing crucial roles in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By disrupting the assembly of these structures, this compound can arrest cells in mitosis, ultimately leading to apoptosis.

The compound has been shown to inhibit tubulin polymerization with a half-maximal inhibitory concentration (IC50) of 2 μM[1][2][3]. In addition to its effects on tubulin, this compound has been observed to elicit GTPase activity and promote the formation of abnormal polymers[1][2][3]. GTPases are a large family of hydrolase enzymes that bind to and hydrolyze guanosine triphosphate (GTP). They are critical regulators of numerous cellular processes, and their modulation by this compound suggests a broader mechanism of action that warrants further investigation.

Quantitative Data

The primary quantitative data available for this compound is its potency as a tubulin polymerization inhibitor.

| Parameter | Value | Reference |

| IC50 (Tubulin Polymerization) | 2 μM | [1][2][3] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and biological evaluation of this compound are not publicly available. However, based on its known activities, the following general methodologies are standard in the field for characterizing similar compounds.

Tubulin Polymerization Assay

This assay is fundamental to confirming and quantifying the inhibitory effect of compounds on microtubule formation.

Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in light scattering or fluorescence in a temperature-controlled spectrophotometer or fluorometer. Inhibitors of polymerization will reduce the rate and extent of this increase.

General Protocol:

-

Reagent Preparation:

-

Purified tubulin (e.g., from bovine brain) is reconstituted in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

-

This compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired final concentrations.

-

-

Assay Procedure:

-

A reaction mixture containing tubulin and GTP in polymerization buffer is prepared and kept on ice.

-

The test compound (this compound) or vehicle control is added to the reaction mixture.

-

The reaction is initiated by raising the temperature to 37°C.

-

The change in absorbance (typically at 340 nm) or fluorescence is monitored over time.

-

-

Data Analysis:

-

The rate of polymerization is determined from the slope of the linear phase of the polymerization curve.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

GTPase Activity Assay

This assay is used to measure the ability of a compound to stimulate the GTP hydrolytic activity of a GTPase.

Principle: The rate of GTP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released from GTP over time. This can be achieved using colorimetric methods, such as the malachite green assay, or by using fluorescently labeled GTP analogs.

General Protocol (Malachite Green Assay):

-

Reagent Preparation:

-

Purified GTPase enzyme is prepared in a suitable reaction buffer.

-

GTP solution is prepared.

-

This compound is prepared at various concentrations.

-

Malachite green reagent is prepared for phosphate detection.

-

-

Assay Procedure:

-

The GTPase enzyme is incubated with this compound or a vehicle control.

-

The reaction is initiated by the addition of GTP.

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

-

The reaction is stopped, and the malachite green reagent is added to detect the released inorganic phosphate.

-

The absorbance is measured at the appropriate wavelength (e.g., ~620 nm).

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of phosphate.

-

The amount of phosphate released in the presence of this compound is quantified and compared to the control to determine the effect on GTPase activity.

-

Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by this compound have not been elucidated, its known targets suggest involvement in critical cellular processes. The following diagrams illustrate the general signaling pathway of tubulin dynamics and a typical workflow for screening and characterizing a novel tubulin inhibitor.

Caption: General overview of microtubule dynamics and the inhibitory action of this compound.

Caption: A typical experimental workflow for the discovery and development of a tubulin inhibitor.

Conclusion and Future Directions

This compound is a promising tubulin polymerization inhibitor with a unique characteristic of eliciting GTPase activity. The lack of detailed public information regarding its discovery, synthesis, and specific molecular interactions highlights a significant gap in the understanding of this compound. Future research should focus on:

-

Elucidating the Chemical Structure: A definitive characterization of the "demethylated hydrogenated molecule" is essential.

-

Developing a Synthetic Route: A reproducible synthesis protocol is necessary for further research and development.

-

Identifying the Specific GTPase(s) Targeted: Understanding which GTPases are activated by this compound will provide crucial insights into its broader mechanism of action.

-

Comprehensive Biological Evaluation: In-depth studies on various cancer cell lines and in vivo models are required to assess its therapeutic potential.

The information presented in this guide, while limited by the available data, provides a foundational understanding of this compound for the scientific community and underscores the need for further investigation into this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for NSC 330770

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 330770 is a potent small molecule inhibitor of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. By disrupting microtubule dynamics, this compound induces cell cycle arrest and apoptosis in proliferating cells, making it a compound of interest for cancer research and drug development. These application notes provide a comprehensive guide for the in vitro use of this compound, including detailed protocols for cell culture treatment and subsequent analysis of its biological effects.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

| Compound | Target | IC50 | Reference |

| This compound | Tubulin Polymerization | 2 µM | [1] |

Experimental Protocols

Cell Culture Treatment with this compound

This protocol outlines the general procedure for treating adherent cancer cell lines with this compound. The optimal conditions, including cell density, drug concentration, and treatment duration, may vary depending on the cell line and experimental objectives and should be determined empirically.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding:

-

Culture cells to 70-80% confluency in a T-75 flask.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and determine the cell concentration.

-

Seed the cells into the appropriate culture plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

-

Cell Treatment:

-

On the day of treatment, thaw an aliquot of the this compound stock solution.

-

Prepare a series of working solutions by diluting the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on the known IC50 value (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, 10 µM).

-

Include a vehicle control (DMSO-treated cells) with the same final concentration of DMSO as the highest concentration of this compound used.

-

Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated cells in 6-well plates

-

PBS

-

Trypsin-EDTA

-

70% ethanol, ice-cold

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

After treatment with this compound, collect both the culture medium (containing floating, potentially apoptotic cells) and the adherent cells (after trypsinization).

-

Combine the cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of tubulin polymerization inhibitors and a typical experimental workflow for evaluating this compound.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols: NSC 330770 Cytotoxicity Assay in Lung Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 330770 has been identified as a potent inhibitor of tubulin polymerization. By disrupting microtubule dynamics, this compound induces cell cycle arrest and apoptosis in cancer cells, making it a compound of interest for anticancer drug development. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on non-small cell lung cancer (NSCLC) cell lines. The included methodologies cover the determination of cell viability, induction of apoptosis, and analysis of key signaling pathways.

Data Presentation

The cytotoxic activity of this compound was evaluated against a panel of human non-small cell lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound. The data presented below is representative of typical results obtained from in vitro cytotoxicity assays.

Table 1: Representative IC50 Values of this compound in Human Non-Small Cell Lung Cancer Cell Lines

| Cell Line | Histological Subtype | p53 Status | Representative IC50 (µM) |

| A549 | Adenocarcinoma | Wild-Type | 1.5 |

| NCI-H460 | Large Cell Carcinoma | Wild-Type | 0.8 |

| NCI-H1299 | Adenocarcinoma | Null | 2.1 |

| Calu-1 | Squamous Cell Carcinoma | Mutant | 3.5 |

Note: The IC50 values presented are for illustrative purposes and may vary depending on experimental conditions.

Mandatory Visualizations

Signaling Pathway of this compound in Lung Cancer Cells

Caption: Proposed mechanism of this compound in lung cancer cells.

Experimental Workflow for Cytotoxicity and Mechanistic Analysis

Caption: Workflow for evaluating this compound's effects.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on adherent lung cancer cell lines.

Materials:

-

Lung cancer cell lines (e.g., A549, NCI-H460)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubate for 72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

-

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay based on the staining of total cellular protein.

Materials:

-

Lung cancer cell lines

-

Complete growth medium

-

This compound

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution, 10 mM

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

-

Cell Fixation:

-

After the 72-hour incubation, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%).

-

Incubate at 4°C for 1 hour.

-

-

Washing:

-

Wash the plates five times with tap water and allow them to air dry completely.

-

-

SRB Staining:

-

Add 100 µL of SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

-

Dye Solubilization:

-

Add 200 µL of 10 mM Tris-base solution to each well.

-

Shake the plate for 10 minutes to solubilize the protein-bound dye.

-

-

Absorbance Measurement:

-

Measure the absorbance at 515 nm using a microplate reader.

-

-

Data Analysis:

-

Analyze the data as described for the MTT assay.

-

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Lung cancer cell lines

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.

-

-

Cell Harvesting:

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Western Blot Analysis of Signaling Pathways

This protocol is for the detection of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.

Materials:

-

Lung cancer cell lines

-

Complete growth medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH). Compare the expression of phosphorylated and total proteins between treated and untreated samples.

-

Application Notes and Protocols for NSC 330770: Immunofluorescence Analysis of Microtubule Disruption

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 330770 is a potent inhibitor of tubulin polymerization, a critical process for cell division, maintenance of cell structure, and intracellular transport.[1][2] With a reported IC50 of 2 µM, this compound disrupts microtubule dynamics by eliciting GTPase activity and promoting the formation of abnormal polymers.[1][2] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and can induce apoptosis in proliferating cells. Consequently, this compound and similar microtubule-targeting agents are of significant interest in cancer research and drug development.

These application notes provide a detailed protocol for the immunofluorescence-based visualization and quantification of microtubule disruption in cultured cells treated with this compound.

Data Presentation

Treatment of cells with this compound is expected to lead to a dose-dependent disruption of the microtubule network. Quantitative analysis of immunofluorescence images allows for the objective measurement of these changes. The following table presents hypothetical, yet representative, data illustrating the expected effects of this compound on microtubule organization.

| Treatment Group | Concentration (µM) | Average Microtubule Length (µm) | Microtubule Density (% Area) | Number of Microtubule Intersections |

| Vehicle Control (DMSO) | 0 | 15.2 ± 2.1 | 25.8 ± 3.5 | 45.3 ± 5.8 |

| This compound | 0.5 | 11.8 ± 1.9 | 19.3 ± 2.8 | 31.7 ± 4.2 |

| This compound | 1.0 | 8.5 ± 1.5 | 12.1 ± 2.1 | 18.9 ± 3.1 |

| This compound | 2.0 (IC50) | 5.1 ± 1.1 | 6.5 ± 1.5 | 7.2 ± 1.9 |

| This compound | 5.0 | 3.2 ± 0.8 | 3.1 ± 0.9 | 2.5 ± 0.8 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the immunofluorescence protocol.

Caption: Mechanism of this compound-induced microtubule disruption.

Caption: Experimental workflow for microtubule immunofluorescence.

Experimental Protocols

This protocol is designed for cultured adherent cells.

Materials and Reagents:

-

Cell Culture: Adherent cell line of choice (e.g., HeLa, A549)

-

Culture Medium: Appropriate for the chosen cell line

-

This compound: Stock solution in DMSO

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Mouse anti-α-tubulin antibody

-

Secondary Antibody: Goat anti-mouse IgG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting Medium: Antifade mounting medium

-

Glass coverslips and microscope slides

-

Humidified chamber

Procedure:

-

Cell Seeding:

-

Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.

-

Incubate overnight in a humidified incubator at 37°C with 5% CO2.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock. Include a vehicle control (DMSO only).

-

Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate for the desired time (e.g., 24 hours).

-

-

Fixation:

-

Aspirate the treatment medium and wash the cells twice with PBS.

-

Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add 1% BSA in PBS to each well and incubate for 1 hour at room temperature in a humidified chamber.

-

-